molecular formula C6H12O6 B12402712 L-(-)-Mannose-13C-1

L-(-)-Mannose-13C-1

Cat. No.: B12402712
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-AIJRKYHDSA-N
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Description

L-(-)-Mannose-13C-1 is a stable isotope-labeled compound of mannose, a simple sugar that is a stereoisomer of glucose. The “13C-1” designation indicates that the first carbon atom in the mannose molecule is replaced with the carbon-13 isotope. This compound is often used in scientific research to trace metabolic pathways and study carbohydrate metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-(-)-Mannose-13C-1 can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the use of glucose-13C-1 as a starting material, which is then converted to mannose-13C-1 through a series of isomerization reactions. The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the conversion process.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotope into the mannose molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled mannose.

Chemical Reactions Analysis

Types of Reactions

L-(-)-Mannose-13C-1 undergoes various chemical reactions, including:

    Oxidation: Mannose can be oxidized to form mannose-6-phosphate or other oxidized derivatives.

    Reduction: Reduction of mannose can yield mannitol, a sugar alcohol.

    Substitution: Mannose can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.

Major Products

    Oxidation: Mannose-6-phosphate, mannose acid.

    Reduction: Mannitol.

    Substitution: Various substituted mannose derivatives.

Scientific Research Applications

L-(-)-Mannose-13C-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Metabolic Studies: Used as a tracer to study carbohydrate metabolism and glycosylation pathways.

    Medical Research: Investigates the role of mannose in various diseases, including cancer and congenital disorders of glycosylation.

    Industrial Applications: Used in the production of labeled biomolecules for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of L-(-)-Mannose-13C-1 involves its incorporation into metabolic pathways where mannose is utilized. The carbon-13 isotope serves as a tracer, allowing researchers to track the molecule’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in mannose metabolism.

Comparison with Similar Compounds

L-(-)-Mannose-13C-1 is unique due to its stable isotope labeling, which distinguishes it from other mannose derivatives. Similar compounds include:

    D-Mannose: The naturally occurring form of mannose.

    Mannose-6-phosphate: A phosphorylated derivative of mannose.

    Mannitol: A reduced form of mannose.

This compound’s uniqueness lies in its ability to be used as a tracer in metabolic studies, providing valuable insights into carbohydrate metabolism that other similar compounds cannot offer.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-AIJRKYHDSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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